molecular formula C18H22N8O B12271099 4-[6-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazin-3-yl]morpholine

4-[6-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazin-3-yl]morpholine

Cat. No.: B12271099
M. Wt: 366.4 g/mol
InChI Key: MJGVHNGGFBZUTQ-UHFFFAOYSA-N
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Description

4-[6-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazin-3-yl]morpholine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

The synthesis of 4-[6-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazin-3-yl]morpholine involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This core can be synthesized using β-enaminone derivatives under microwave irradiation, resulting in high yields . The subsequent steps involve the introduction of the piperazinyl and pyridazinyl groups, followed by the attachment of the morpholine ring. Industrial production methods typically involve optimizing these reaction conditions to ensure high efficiency and yield.

Chemical Reactions Analysis

4-[6-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazin-3-yl]morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents and conditions for these reactions include the use of solvents like ethanol or dichloromethane and maintaining specific temperature and pressure conditions.

Scientific Research Applications

4-[6-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazin-3-yl]morpholine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[6-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazin-3-yl]morpholine involves its interaction with specific molecular targets and pathways. It has been found to inhibit autophagy responses and block signaling pathways activated by bone morphogenetic protein-4 (BMP4). These interactions result in the suppression of cell growth and metastasis, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

4-[6-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazin-3-yl]morpholine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Properties

Molecular Formula

C18H22N8O

Molecular Weight

366.4 g/mol

IUPAC Name

4-[6-(4-pyrazolo[1,5-a]pyrimidin-5-ylpiperazin-1-yl)pyridazin-3-yl]morpholine

InChI

InChI=1S/C18H22N8O/c1-2-18(25-11-13-27-14-12-25)22-21-17(1)24-9-7-23(8-10-24)15-4-6-26-16(20-15)3-5-19-26/h1-6H,7-14H2

InChI Key

MJGVHNGGFBZUTQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=NC5=CC=NN5C=C4

Origin of Product

United States

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